molecular formula C6H3F3N2O2 B2897464 6-(Trifluoromethyl)pyridazine-4-carboxylic acid CAS No. 1211528-79-8

6-(Trifluoromethyl)pyridazine-4-carboxylic acid

Cat. No. B2897464
CAS RN: 1211528-79-8
M. Wt: 192.097
InChI Key: LOPHRKPRERDRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Trifluoromethyl)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C6H3F3N2O2 . It has a molecular weight of 192.10 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “this compound”, have been used in various chemical reactions, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 192.10 . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Chemical Structure Analysis and Supramolecular Assembly

6-(Trifluoromethyl)pyridazine-4-carboxylic acid and its derivatives play a crucial role in the synthesis and structural analysis of various chemical compounds. For instance, the study of pyridazine‐3,6‐dicarboxylic acid monohydrate reveals important insights into the molecular structure, showcasing how acid and water molecules form almost planar sheets connected by hydrogen bonds. This fundamental understanding is pivotal in the design and development of novel materials with specific properties, including supramolecular assemblies that utilize van der Waals-type interactions for stabilization (Starosta & Leciejewicz, 2004).

Herbicidal Activity

The herbicidal activity of this compound derivatives has been extensively studied, showcasing their potential in agricultural applications. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibit significant herbicidal activity, demonstrating their effectiveness against dicotyledonous plants. This research opens up pathways for developing more efficient and environmentally friendly herbicides (Xu et al., 2008).

Coordination Chemistry and Molecular Interactions

This compound derivatives also contribute to the advancement of coordination chemistry, particularly in the formation of complex molecular structures. The synthesis and analysis of various metal complexes, including those with silver(I) ions, highlight the compound's versatility as a ligand. These studies not only enhance our understanding of molecular interactions but also aid in the design of materials with potential applications in catalysis, molecular recognition, and the development of novel coordination frameworks (Domasevitch et al., 2007).

Photocatalytic Degradation Studies

The photocatalytic degradation of heterocyclic compounds, including those related to this compound, in aqueous TiO2 dispersions has been thoroughly investigated. This research is crucial for environmental applications, such as the breakdown of persistent organic pollutants. Understanding the photodegradation mechanism of such compounds can lead to more effective methods for water purification and treatment of polluted environments (Horikoshi & Hidaka, 2001).

Future Directions

Trifluoromethylpyridines, including “6-(Trifluoromethyl)pyridazine-4-carboxylic acid”, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Mode of Action

It’s suggested that the compound may interact with its targets through hydrogen bonding and van der waals forces . More research is needed to fully understand the interaction between this compound and its targets.

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity and water solubility also influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)pyridazine-4-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body.

properties

IUPAC Name

6-(trifluoromethyl)pyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)2-10-11-4/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPHRKPRERDRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211528-79-8
Record name 6-(trifluoromethyl)pyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.